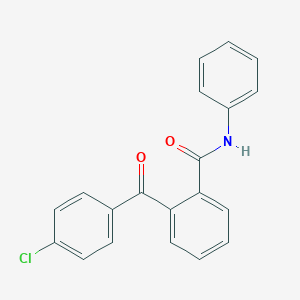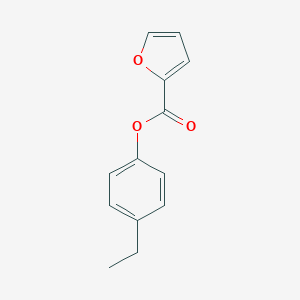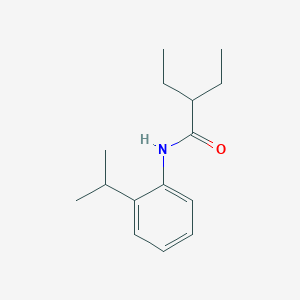
N-(4-bromo-2-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)benzamide, commonly known as BFA, is a chemical compound that has been studied extensively for its potential use in scientific research. BFA is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
BFA works by binding to the Sec7 domain of ARFs, which is responsible for activating the GTPase activity of ARFs. This binding prevents the activation of ARFs, which in turn inhibits vesicle formation. BFA also causes the redistribution of proteins within the cell by disrupting the integrity of the Golgi apparatus.
Biochemical and Physiological Effects:
BFA has been shown to have a range of biochemical and physiological effects. In addition to its role in disrupting vesicle formation and protein transport, BFA has been shown to induce apoptosis in certain cell types. BFA has also been shown to inhibit the activity of certain enzymes such as protein kinase C and phospholipase D.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BFA in lab experiments is its specificity for ARFs. This allows researchers to selectively study the role of ARFs in various cellular processes. However, BFA also has some limitations. For example, BFA is known to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of BFA on cellular processes can be complex and difficult to interpret, which requires careful experimental design and analysis.
Orientations Futures
There are many potential future directions for research involving BFA. One area of interest is the role of BFA in cancer cells, as BFA has been shown to induce apoptosis in certain cancer cell lines. Additionally, BFA has been used in combination with other compounds to increase its effectiveness in inducing apoptosis. Another area of interest is the use of BFA as a tool to study the role of ARFs in various diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of new compounds based on the structure of BFA that could have improved specificity and effectiveness in inhibiting ARFs.
Méthodes De Synthèse
The synthesis of BFA involves the reaction of 4-bromo-2-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The overall yield of this synthesis method is typically around 50%.
Applications De Recherche Scientifique
BFA has been widely used in scientific research as a tool to study intracellular trafficking and protein transport. Specifically, BFA is known to inhibit the activity of ADP-ribosylation factors (ARFs), which are proteins involved in vesicular transport within cells. By inhibiting ARF activity, BFA disrupts the formation of transport vesicles and causes the redistribution of proteins within the cell. This property of BFA has been used to study various cellular processes such as Golgi apparatus function, endocytosis, and exocytosis.
Propriétés
Formule moléculaire |
C13H9BrFNO |
|---|---|
Poids moléculaire |
294.12 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H9BrFNO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Clé InChI |
XRFXQWRKLOSMNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





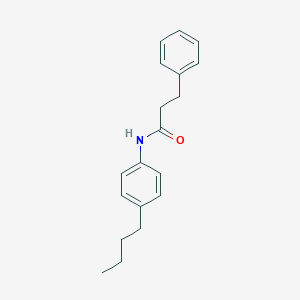

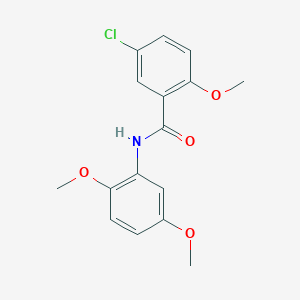

![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
